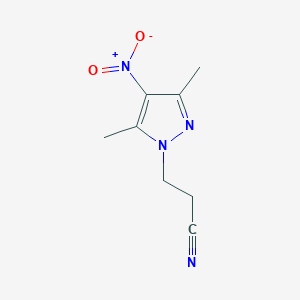

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C8H10N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for a regioselective synthesis of substituted pyrazoles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Nucleophilic Reactions: It can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with diazo compounds and alkynyl bromides.

Common Reagents and Conditions:

Nucleophilic Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

Cycloaddition Reactions: Reagents include diazo compounds and alkynyl bromides, often under thermal or catalytic conditions.

Major Products Formed:

Nucleophilic Reactions: Derivatives with various functional groups, such as amines and thiols.

Cycloaddition Reactions: Substituted pyrazoles with different aryl or alkyl groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. Studies have shown that 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile can act against various bacterial strains, making it a candidate for developing new antibiotics. Its effectiveness is attributed to the presence of electron-withdrawing nitro groups, which enhance its reactivity and interaction with microbial targets .

2. Anticancer Potential

Recent studies have investigated the cytotoxic effects of pyrazole derivatives on cancer cell lines. The compound has shown promising results in inhibiting the growth of certain cancer cells, suggesting its potential as a lead compound in anticancer drug development. The mechanism is thought to involve the induction of apoptosis and disruption of cell cycle progression .

3. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well-documented. Compounds similar to this compound have been found to inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .

Agricultural Applications

1. Pesticide Development

Due to its biological activity, this compound has potential applications as a pesticide. Its effectiveness against pests can be attributed to its ability to disrupt metabolic processes in target organisms . Research is ongoing to optimize formulations that maximize efficacy while minimizing environmental impact.

2. Plant Growth Regulators

There is emerging evidence that pyrazole derivatives can function as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could lead to advancements in sustainable agriculture practices .

Material Science Applications

1. Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties, such as enhanced thermal stability or electrical conductivity. These materials could be valuable in electronics and nanotechnology .

2. Nanomaterials Development

Research into nanomaterials has highlighted the role of pyrazole compounds in creating magnetic nanoparticles with potential applications in drug delivery systems and imaging techniques. The incorporation of this compound into nanostructures could enhance their functional properties .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with polar protic solvents, influencing its intermolecular interactions and stability . Additionally, its nitro group can participate in redox reactions, contributing to its biological and chemical activities.

Comparaison Avec Des Composés Similaires

N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Shares a similar pyrazole core structure but with different substituents.

N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Another pyrazole derivative with high-energy density properties.

Uniqueness: 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile is unique due to its specific combination of a nitro group and a propanenitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Activité Biologique

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile (CAS No. 90953-15-4) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C8H10N4O2, with a molecular weight of 194.19 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activity. For instance, molecular docking studies have shown that compounds with a pyrazole nucleus can effectively scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties in various studies. The presence of the nitro group enhances the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of related pyrazole derivatives on cancer cell lines. For example, one derivative was found to induce apoptosis in glioma cells with an IC50 value lower than that of the standard drug 5-fluorouracil (5-FU) . This suggests that this compound may also possess similar anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Pyrazole derivatives often act by inhibiting key enzymes involved in inflammatory and cancer pathways.

- Induction of Apoptosis : Studies have shown that these compounds can trigger programmed cell death in cancer cells through intrinsic pathways.

- Scavenging Free Radicals : The structural features of the pyrazole ring allow for effective interaction with reactive oxygen species (ROS), contributing to their antioxidant capabilities .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrazole derivatives on C6 glioma cells. The compound 5f, structurally similar to this compound, showed significant cell cycle arrest and apoptosis induction at concentrations as low as 5 µM .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, a pyrazole derivative exhibited a marked reduction in edema and inflammatory markers in animal models. This supports the hypothesis that compounds containing the pyrazole structure can be developed into anti-inflammatory agents .

Research Findings Summary Table

Propriétés

IUPAC Name |

3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUJWGBLSFNDPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC#N)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.